methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate
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Overview
Description
methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate has been identified to target Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The compound’s action affects the cell cycle regulation pathway and the apoptosis pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger apoptosis, the programmed cell death process .
Result of Action
The inhibition of CDK2 by Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate leads to significant cytotoxic activities against certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s action results in alterations in cell cycle progression and the induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazoles with nitrile or amide substituents at the C4 position and urea . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
methyl1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Known for its heat-resistant properties and used in energetic materials.
Triazole-pyrimidine hybrids: Exhibiting neuroprotective and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its dual role as an anticancer and anti-inflammatory agent.
List of Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Triazole-pyrimidine hybrids
- Pyrazolo[3,4-b]pyridines
Properties
IUPAC Name |
methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-13-7(12)6-8-2-5-4(10-6)3-9-11-5/h2-3H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGPFVPFNQKFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=N1)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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